molecular formula C5H9F2N B1430193 2-(2,2-Difluorocyclopropyl)ethan-1-amine CAS No. 123131-70-4

2-(2,2-Difluorocyclopropyl)ethan-1-amine

Cat. No.: B1430193
CAS No.: 123131-70-4
M. Wt: 121.13 g/mol
InChI Key: JFMDNCKAFKFJTR-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethan-1-amine is a chemical compound characterized by its unique structure, featuring a cyclopropyl ring with two fluorine atoms and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-difluorocyclopropanemethanol as the starting material.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the cyclopropyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Different halogenated and alkylated derivatives.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)ethan-1-amine finds applications in several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Difluorocyclopropyl)ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropanemethanol: A closely related compound used as a starting material in the synthesis of 2-(2,2-Difluorocyclopropyl)ethan-1-amine.

  • 2-(2,2-Difluorocyclopropyl)acetyl chloride: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its related compounds.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDNCKAFKFJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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